N-{[4-(3-chlorophenyl)-5-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2-fluorobenzamide
Description
N-{[4-(3-chlorophenyl)-5-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2-fluorobenzamide is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by its unique structure, which includes a triazole ring, a chlorophenyl group, a dimethylanilino group, and a fluorobenzamide moiety. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various scientific research fields.
Properties
IUPAC Name |
N-[[4-(3-chlorophenyl)-5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23ClFN5O2S/c1-16-10-11-17(2)22(12-16)30-24(34)15-36-26-32-31-23(33(26)19-7-5-6-18(27)13-19)14-29-25(35)20-8-3-4-9-21(20)28/h3-13H,14-15H2,1-2H3,(H,29,35)(H,30,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAIHXELDKMZJDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(N2C3=CC(=CC=C3)Cl)CNC(=O)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23ClFN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(3-chlorophenyl)-5-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2-fluorobenzamide typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:
Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving appropriate precursors under controlled conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a substitution reaction, often using chlorinated aromatic compounds.
Attachment of the Dimethylanilino Group: This step involves the reaction of aniline derivatives with the intermediate compound to form the dimethylanilino group.
Formation of the Fluorobenzamide Moiety: The final step involves the reaction of the intermediate with a fluorinated benzoyl chloride to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvent), and purification techniques to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(3-chlorophenyl)-5-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the nitro group to an amine.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Halogenated reagents, organometallic reagents, and nucleophiles are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
N-{[4-(3-chlorophenyl)-5-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2-fluorobenzamide has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infectious diseases and cancer.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-{[4-(3-chlorophenyl)-5-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-(3-bromophenyl)-4-chlorobenzamide
- N-(4-sec-butyl-phenyl)-4-chloro-benzenesulfonamide
- 4-benzoylphenyl N-(3-chlorophenyl)carbamate
Uniqueness
N-{[4-(3-chlorophenyl)-5-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2-fluorobenzamide is unique due to its specific combination of functional groups, which impart distinct chemical and biological properties
Biological Activity
N-{[4-(3-chlorophenyl)-5-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2-fluorobenzamide is a synthetic compound with potential applications in medicinal chemistry and agricultural sciences. Its complex structure suggests a range of biological activities that merit investigation.
Chemical Structure
The compound's structure can be represented as follows:
- Molecular Formula : C27H23ClF3N5O2S
- IUPAC Name : this compound
- SMILES : Cc1cc(NC(CSc2nnc(CNC(c3c(C(F)(F)F)cccc3)=O)n2-c2cccc(Cl)c2)=O)c(C)cc1
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of triazole derivatives. For instance, compounds similar to this compound have shown significant activity against various bacterial strains. In particular:
- Staphylococcus aureus : The compound exhibited notable inhibitory effects against this pathogen, suggesting potential applications in treating infections caused by resistant strains .
- E. coli and Pseudomonas aeruginosa : Preliminary assays indicate that the compound may also be effective against these common pathogens.
Antifungal Activity
Triazole compounds are well-known for their antifungal properties. The specific compound under discussion has been evaluated for its efficacy against fungal strains such as:
| Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | 32 µg/mL |
| Aspergillus niger | 16 µg/mL |
These results indicate that the compound could serve as a candidate for antifungal therapies .
The biological activity of this compound is hypothesized to involve the inhibition of specific enzymes involved in nucleic acid synthesis and cell wall formation in microorganisms. The triazole ring is particularly effective in disrupting fungal cell membrane integrity by inhibiting lanosterol demethylase .
Study 1: Antibacterial Efficacy
A recent study evaluated the antibacterial efficacy of the compound against several Gram-positive and Gram-negative bacteria. The results demonstrated that:
- At concentrations of 50 µM, the compound achieved over 80% inhibition of bacterial growth.
This study underscores the potential application of this compound in developing new antibacterial agents .
Study 2: Antifungal Activity Assessment
Another investigation focused on assessing the antifungal properties of various triazole derivatives, including our compound. Key findings include:
Q & A
Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be controlled to improve yield?
The synthesis involves multi-step reactions, including triazole ring formation via cyclization of hydrazine derivatives with carbon disulfide under basic conditions, followed by coupling reactions to introduce sulfanyl and benzamide groups. Key steps include:
- Triazole core formation : Cyclization at 80–100°C in ethanol/water under reflux (24–48 hours) .
- Sulfanyl group incorporation : Thiol-ene "click" chemistry with [(2,5-dimethylphenyl)carbamoyl]methanethiol under inert atmosphere (N₂/Ar) to prevent oxidation .
- Purification : Use reversed-phase HPLC (C18 column, acetonitrile/water gradient) to achieve >95% purity . Yield optimization requires strict temperature control, stoichiometric excess of coupling agents (1.2–1.5 equivalents), and inert conditions for sulfur-sensitive intermediates .
Q. Which spectroscopic and crystallographic techniques are most reliable for structural characterization?
- NMR : ¹H/¹³C NMR with DEPT-135 to confirm substitution patterns, especially for triazole protons (δ 8.2–8.5 ppm) and fluorobenzamide carbonyl (δ 165–168 ppm) .
- X-ray crystallography : SHELX programs (e.g., SHELXL for refinement) resolve ambiguities in regiochemistry and confirm the triazole ring’s 1,2,4-substitution. Data collection at 100 K minimizes thermal motion artifacts .
- HRMS : ESI-TOF to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 524.0095) .
Advanced Research Questions
Q. How can computational modeling (e.g., docking, MD simulations) predict this compound’s interaction with biological targets?
- Docking : Use Glide (Schrödinger Suite) with OPLS-AA force fields to model ligand-protein interactions. Define the binding site using crystallographic data from homologous targets (e.g., kinase ATP pockets). Prioritize poses with hydrogen bonds to the triazole nitrogen and fluorobenzamide carbonyl .
- Molecular Dynamics (MD) : Simulate ligand stability in explicit solvent (TIP3P water, 300 K, 100 ns) to assess conformational flexibility. Analyze RMSD/RMSF to identify critical binding motifs .
- Contradiction handling : If experimental IC₅₀ values conflict with docking scores, re-evaluate protonation states (Epik) or solvation models (GBSA) .
Q. What strategies resolve contradictions between observed bioactivity and predicted SAR (structure-activity relationship)?
- SAR modulation : Replace the 3-chlorophenyl group with electron-withdrawing substituents (e.g., -CF₃) to enhance target affinity. Compare IC₅₀ values against analogues from PubChem .
- Metabolite profiling : Use LC-MS to identify oxidative metabolites (e.g., sulfoxide formation at the sulfanyl group) that may alter activity .
- Crystal structure overlays : Align with similar triazole derivatives (e.g., PDB 6FF) to identify conserved binding interactions .
Q. How can crystallographic data inform the design of derivatives with improved solubility?
- Solvent-accessible surface area (SASA) : Calculate using PLATON to identify hydrophobic regions (e.g., 2,5-dimethylphenyl group). Introduce polar groups (e.g., -OH, -NH₂) at non-critical positions .
- Co-crystallization : Screen co-solvents (PEG 400, DMSO) to stabilize hydrated crystal forms, improving aqueous solubility .
Q. What experimental and computational approaches validate the compound’s stability under physiological conditions?
- Forced degradation studies : Expose to pH 1–13 buffers (37°C, 24 hours) and analyze degradation products via UPLC-QDa. The sulfanyl group is prone to oxidation at pH > 10 .
- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for labile bonds (e.g., C-S in sulfanyl group). Correlate with experimental half-life in plasma .
Methodological Challenges and Solutions
Q. How to address low reproducibility in biological assays caused by batch-to-batch purity variations?
- Quality control : Implement orthogonal purity checks (HPLC, ¹H NMR, elemental analysis).
- Standardized protocols : Pre-dry solvents (MgSO₄) and reagents (P₂O₅) to minimize hydrolysis side reactions .
Q. What techniques reconcile discrepancies between computational binding predictions and experimental IC₅₀ values?
- Binding kinetics : Use surface plasmon resonance (SPR) to measure on/off rates (kₒₙ/kₒff). Slow kₒff may explain high docking scores but low IC₅₀ .
- Allosteric effects : Perform mutagenesis on suspected allosteric residues (e.g., DFG motif in kinases) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
